

Application Notes and Protocols: sSPhos in Enantioselective Phenol Dearomatization

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Compound of Interest		
Compound Name:	sSPhos	
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These application notes provide a comprehensive overview and detailed protocols for the use of the chiral sulfonated SPhos (**sSPhos**) ligand in palladium-catalyzed enantioselective arylative dearomatization of phenols. This method offers a robust and versatile approach to synthesizing complex, enantioenriched spirocyclohexadienones, which are valuable scaffolds in medicinal chemistry and natural product synthesis.

Introduction

The dearomatization of phenols is a powerful strategy for building three-dimensional molecular complexity from readily available starting materials.[1][2][3][4][5] However, achieving high enantioselectivity in these transformations has often required the development of bespoke chiral ligands for specific substrate classes.[1][2][3][4][5] The use of **sSPhos** as a chiral ligand in palladium-catalyzed arylative phenol dearomatization represents a significant advancement by providing a general and highly effective method for a broad range of substrates.[1][2][3][4][5]

The success of **sSPhos** is attributed to a unique mechanism involving electrostatically-directed catalysis.[1][2][3][4][5] The sulfonate group on the **sSPhos** ligand is believed to engage in an attractive electrostatic interaction with the alkali metal cation of the phenolate substrate.[1][2][3] [4] This interaction organizes the substrate in a chiral environment, leading to high levels of enantiocontrol during the key palladation step.[1]



Advantages of the sSPhos-Based Protocol

- Broad Substrate Scope: sSPhos has demonstrated effectiveness across multiple classes of phenol substrates, including those that previously required different specialized ligands.[1][2]
 [3]
- High Enantioselectivity: The methodology consistently delivers high enantiomeric excess (ee) for a variety of products.
- General Applicability: The underlying principle of electrostatically-directed catalysis suggests
 that sSPhos could be a broadly applicable ligand for other asymmetric transformations
 involving anionic substrates.[1][2][3]
- Accessibility of Ligand: Enantiopure sSPhos can be readily obtained through diastereoselective recrystallization.[1][6]

Reaction Scope and Data Summary

The palladium-catalyzed enantioselective arylative dearomatization using **sSPhos** has been successfully applied to a variety of phenol-containing substrates, leading to the formation of spirocyclic compounds with excellent yields and enantioselectivities. Below is a summary of representative results.

Table 1: Enantioselective Arylative Dearomatization of N-

Arvl-2-hvdroxybenzylamines

Entry	Substrate (Ar)	Product	Yield (%)	ee (%)
1	Phenyl	2a	76	92
2	4-MeO-Ph	2b	85	95
3	4-CF3-Ph	2c	72	91
4	2-Naphthyl	2d	88	96

Table 2: Enantioselective Arylative Dearomatization of para-Amino Phenols



Entry	Substrate	Product	Yield (%)	ee (%)
1	4a	4a	85	97
2	4b	4b	82	98
3	4c	4c	79	95

Table 3: Enantioselective Arylative Dearomatization to

Chiral Phenanthrenones

Entry	Substrate	Product	Yield (%)	ee (%)
1	7a	7a	91	99
2	7b	7b	87	98
3	7c	7c	85	97

Experimental Protocols

The following are detailed protocols for the key experiments cited in the literature.

General Procedure for Enantioselective Arylative Dearomatization of N-Aryl-2-hydroxybenzylamines

To an oven-dried vial equipped with a magnetic stir bar is added [Pd(cinnamyl)Cl]₂ (2.5 mol%), (R)-**sSPhos** (7.5 mol%), and K₂CO₃ (2.0 equiv.). The vial is sealed and purged with argon. The substrate (1.0 equiv.) and dioxane (to 0.1 M) are then added. The reaction mixture is stirred at 110 °C for the time specified in the corresponding data table. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product. Enantiomeric excess is determined by SFC analysis.

General Procedure for Enantioselective Arylative Dearomatization of para-Amino Phenols



In a glovebox, an oven-dried vial is charged with Pd₂(dba)₃ (2.5 mol%), (R)-**sSPhos** (7.5 mol%), and the para-amino phenol substrate (1.0 equiv.). The vial is sealed, removed from the glovebox, and KOH (3.0 equiv.) and dioxane (to 0.1 M) are added under an argon atmosphere. The reaction mixture is stirred at 110 °C for 48 hours. Upon cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the spirocyclic product. Enantiomeric excess is determined by SFC analysis.

General Procedure for Enantioselective Arylative Dearomatization to Chiral Phenanthrenones

An oven-dried vial is charged with the phenol substrate (1.0 equiv.), [Pd(cinnamyl)Cl]₂ (2.5 mol%), (R)-**sSPhos** (7.5 mol%), and K₂CO₃ (2.0 equiv.). The vial is sealed and purged with argon. Dioxane (to 0.1 M) is added, and the mixture is heated to 110 °C for 24-48 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over MgSO₄, filtered, and concentrated in vacuo. The resulting residue is purified by silica gel chromatography to give the desired phenanthrenone. Enantiomeric excess is determined by SFC analysis.

Visualizations Catalytic Cycle

Caption: Proposed catalytic cycle for the Pd-catalyzed arylative dearomatization of phenols.

Experimental Workflow

Caption: General experimental workflow for **sSPhos**-mediated enantioselective phenol dearomatization.

Logical Relationship of Enantioselectivity

Caption: Model for the origin of enantioselectivity in **sSPhos**-catalyzed phenol dearomatization.



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